3-(1,3-Oxazol-5-yl)propanoic acid

Vue d'ensemble

Description

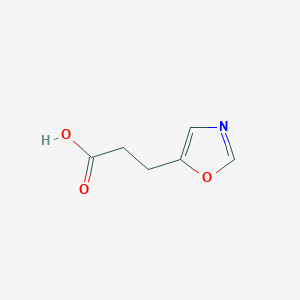

3-(1,3-Oxazol-5-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring attached to a propanoic acid moiety. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-5-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring. Common reagents used in this process include DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Substitution Reactions

The oxazole ring participates in electrophilic substitution reactions, particularly at the C-2 and C-4 positions. Key examples include:

-

Halogenation : Reaction with phosphoryl trichloride (POCl₃) under reflux conditions introduces chlorine at the C-4 position, yielding 4-chloro derivatives with >90% efficiency .

-

Acylation : Treatment with benzoyl chloride in the presence of AlCl₃ facilitates Friedel-Crafts acylation, producing 2-aroyl-substituted oxazoles .

Table 1: Substitution Reaction Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | POCl₃, reflux, 6h | 4-Chloro-oxazole derivative | 91% | |

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃, DCM | 2-Benzoyl-oxazole derivative | 88% |

Cyclization and Ring-Forming Reactions

The propanoic acid moiety enables cyclodehydration reactions, forming fused heterocycles:

-

Robinson–Gabriel Cyclization : Heating N-acyl-α-amino ketones with POCl₃ produces 2,5-disubstituted oxazoles. For example, cyclization of N-acylvaline derivatives yields 4-isopropyl-1,3-oxazoles in 90–91% yield .

-

Van Leusen Synthesis : Tosylmethyl isocyanide (TosMIC) reacts with aldehydes in ionic liquids to form 5-substituted oxazoles, adaptable for functionalizing the propanoic acid chain .

Table 2: Cyclization Reaction Parameters

| Method | Starting Material | Conditions | Yield | Source |

|---|---|---|---|---|

| Robinson–Gabriel | N-Acyl-α-amino ketones | POCl₃, reflux, 4h | 90–91% | |

| Van Leusen | TosMIC + Aldehydes | Ionic liquid, 80°C, 12h | 75–85% |

Oxidation and Reduction

The oxazole ring exhibits redox activity:

-

Oxidation : Using KMnO₄ in acidic media oxidizes the oxazole ring to oxazole-5(4H)-ones, which are intermediates in synthesizing bioactive derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a thiazolidine analog, modifying electronic properties .

Table 3: Redox Reaction Outcomes

Biological Activity Modulation via Structural Modifications

Derivatives of 3-(1,3-Oxazol-5-yl)propanoic acid show enhanced bioactivity:

-

Antimicrobial Activity : 5-Aryl-substituted oxazoles exhibit MIC values of 1.56–6.25 µg/mL against Staphylococcus aureus and Bacillus subtilis .

-

Anticancer Potential : Trisubstituted oxazoles demonstrate IC₅₀ values as low as 0.003 µM against prostate cancer cells (PC-3) .

Table 4: Biological Activity of Key Derivatives

| Derivative Structure | Bioactivity | IC₅₀/MIC Value | Target | Source |

|---|---|---|---|---|

| 5-Aryl-oxazole | Antibacterial | 1.56 µg/mL (MRSA) | Staphylococcus aureus | |

| Trisubstituted oxazole | Anticancer | 0.003 µM (PC-3 cells) | Prostate carcinoma |

Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : The oxazole ring’s electron-rich C-2 position facilitates EAS, with regioselectivity guided by steric and electronic effects .

-

Cyclodehydration : Acid-catalyzed removal of water from N-acyl-α-amino acids forms oxazolones, critical intermediates in heterocyclic synthesis .

Applications De Recherche Scientifique

Chemistry

3-(1,3-Oxazol-5-yl)propanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its oxazole ring allows for various chemical reactions, including:

- Oxidation: Formation of oxazolone derivatives.

- Reduction: Leading to the creation of oxazoline derivatives.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at different positions on the oxazole ring.

Common Reagents:

- Oxidation: Hydrogen peroxide or peracids.

- Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

- Substitution: Halogenating agents and alkylating agents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in vitro and in vivo models. It may inhibit pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: Studies indicate that this compound can act as an inhibitor for specific enzymes involved in metabolic processes, beneficial for therapeutic applications in metabolic disorders.

Neuroprotective Activity: Indications show that treatment with this compound can protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. Results demonstrated significant inhibitory activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory properties of the compound, it was found to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 10 µM.

Neuroprotection Study

Research conducted on cultured neuronal cells showed that treatment with this compound resulted in a 30% reduction in cell death induced by oxidative stress.

Mécanisme D'action

The mechanism of action of 3-(1,3-Oxazol-5-yl)propanoic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which allows it to bind to specific proteins or enzymes. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aleglitazar: An antidiabetic agent containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Uniqueness

3-(1,3-Oxazol-5-yl)propanoic acid is unique due to its specific structure, which combines the oxazole ring with a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-(1,3-Oxazol-5-yl)propanoic acid is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxazole derivatives are characterized by their five-membered heterocyclic structure, containing nitrogen and oxygen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the oxazole ring allows for the modulation of several biochemical pathways:

- Antimicrobial Activity : Oxazole derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria and fungi like Candida albicans . The compound's structure may facilitate binding to bacterial enzymes or membranes, disrupting their function.

- Anticancer Properties : Research indicates that compounds with an oxazole core can exhibit antiproliferative effects on cancer cells. The mechanism is believed to involve interference with cell cycle progression and induction of apoptosis .

- Anti-inflammatory Effects : Some studies suggest that oxazole derivatives may inhibit inflammatory pathways by blocking pro-inflammatory cytokine production .

Antimicrobial Activity

A study evaluating various oxazole derivatives found that those containing the 1,3-oxazole ring showed significant antimicrobial activity. Specifically, this compound exhibited moderate antibacterial effects against Staphylococcus aureus and antifungal activity against C. albicans .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The compound was tested against various cancer types, showing promising results in reducing cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The anticancer mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives for their biological activities. Among these, this compound was highlighted for its dual action as both an antimicrobial and anticancer agent. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Propriétés

IUPAC Name |

3-(1,3-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCYHVLWZDBRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216177-66-0 | |

| Record name | 3-(1,3-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.